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molecular formula C15H27NO6 B610193 Pregabalin arenacarbil CAS No. 1174748-30-1

Pregabalin arenacarbil

Cat. No. B610193
M. Wt: 317.382
InChI Key: YDHZNJWFIYERIF-NEPJUHHUSA-N
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Patent
US08367722B2

Procedure details

To a stirred suspension of pregabalin (2) (150 mg, 0.94 mmol) in anhydrous dichloromethane (10 mL) at 0° C. was added triethylamine (0.26 mL, 1.88 mmol) and trimethylchlorosilane (0.24 mL, 1.88 mmol). After stirring for 15 min at 0° C., a solution of α-isobutanoyloxyethyl-p-nitrophenyl carbonate (111) (267 mg, 0.94 mmol) in dichloromethane (3 mL) was added. The resulting mixture was stirred at room temperature for 1.5 h. The reaction mixture was acidified with citric acid and extracted with dichloromethane. The combined organic extracts were washed with brine and dried over Na2SO4. After filtration and evaporation, the crude product was purified by silica gel chromatography, eluting first with dichloromethane to remove nitrophenol, then with 30% ethyl acetate in dichloromethane to afford 130 mg (48%) of the title compound as a mixture of two diastereomers. 1H-NMR (CDCl3, 400 MHz): δ 0.90 (m, 6H), 1.70 (m, 8H), 1.46 (d, J=5.6 Hz, 3H), 1.66 (1H, m), 2.15 (m, 1H), 2.33 (m, 2H), 2.53 (m, 1H), 3.12 (m, 1H), 3.29 (m, 1H), 5.08 (t, J=6.0 Hz, 1H), 6.79 (m, 1H).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Name
α-isobutanoyloxyethyl-p-nitrophenyl carbonate
Quantity
267 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
title compound
Yield
48%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:4][C@H:5]([CH2:10][NH2:11])[CH2:6][C:7]([OH:9])=[O:8])[CH3:3].C(N(CC)CC)C.C[Si](C)(C)Cl.C(=O)([O-])OC1C=CC([N+]([O-])=O)=CC=1[CH:35]([O:37][C:38](=[O:42])[CH:39]([CH3:41])[CH3:40])[CH3:36].C(O)(=O)CC(CC(O)=O)([C:49]([OH:51])=[O:50])O>ClCCl>[C:38]([O:37][CH:35]([O:51][C:49]([NH:11][CH2:10][CH:5]([CH2:4][CH:2]([CH3:1])[CH3:3])[CH2:6][C:7]([OH:9])=[O:8])=[O:50])[CH3:36])(=[O:42])[CH:39]([CH3:40])[CH3:41]

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
CC(C)C[C@@H](CC(=O)O)CN
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.26 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.24 mL
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Three
Name
α-isobutanoyloxyethyl-p-nitrophenyl carbonate
Quantity
267 mg
Type
reactant
Smiles
C(OC1=C(C=C(C=C1)[N+](=O)[O-])C(C)OC(C(C)C)=O)([O-])=O
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 1.5 h
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting first with dichloromethane
CUSTOM
Type
CUSTOM
Details
to remove nitrophenol

Outcomes

Product
Details
Reaction Time
15 min
Name
title compound
Type
product
Smiles
C(C(C)C)(=O)OC(C)OC(=O)NCC(CC(=O)O)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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